1,2-dieicosenoyl-sn-glycero-3-phosphocholine
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Overview
Description
1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:2 in which the acyl group specified at positions 1 and 2 is (11Z)-eicosenoyl respectively. It derives from an (11Z)-icos-11-enoic acid.
Scientific Research Applications
Enzymatic Functions and Biomedical Applications
Enzymatic Reactions in Lipid Vesicles 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine, as a phosphatidylcholine derivative, is often involved in the formation of lipid vesicles or liposomes, which are crucial in biomedical applications. Studies highlight that enzyme-containing lipid vesicles have substantial implications in various fields, including cheese production, medical and biomedical applications such as enzyme-replacement therapy, and as carriers in drug delivery systems. These vesicles serve as nanoreactors where enzymes encapsulated inside the vesicles catalyze reactions, indicating their significance in bioengineering and pharmaceuticals (Walde & Ichikawa, 2001).
Influence on Membrane Functions and Disease Treatment
Essential Phospholipids in Fatty Liver Disease Phospholipids like 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine are critical in treating membrane-associated disorders. Their role in treating fatty liver diseases (FLDs) is particularly noteworthy. Essential phospholipids (EPLs) from sources such as soybean, which contain components like 1,2-dilinoleoylphosphatidylcholine, demonstrate anti-inflammatory, antioxidant, antifibrogenic, antiapoptotic, membrane-protective, and lipid-regulating effects. They are instrumental in improving or normalizing symptoms, clinical findings, and liver histology in FLDs, highlighting their therapeutic potential in liver health (Gundermann et al., 2016).
Role in Atherosclerosis and Vascular Function
Oxidized Phospholipids and Atherosclerosis Oxidized forms of phospholipids, possibly including oxidized derivatives of 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine, play a significant role in the progression of atherosclerosis. These oxidized phospholipids are major regulators in vascular cells and are implicated in modulating over a thousand genes in endothelial cells, some promoting and others inhibiting atherogenesis. They are involved in various cell signaling pathways and serve as ligands for receptors like CD36, influencing vascular cell functions and potentially contributing to coronary events (Berliner & Watson, 2005).
Properties
Molecular Formula |
C48H92NO8P |
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Molecular Weight |
842.2 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,46H,6-19,24-45H2,1-5H3/b22-20-,23-21-/t46-/m1/s1 |
InChI Key |
AEUCYCQYAUFAKH-DITNKEBASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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